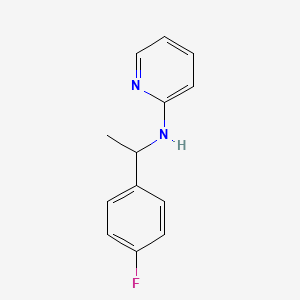

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-Fluorofenil)etil)piridin-2-amina es un compuesto químico que presenta un anillo de piridina sustituido con un grupo amina y un grupo fluorofeniletilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(1-(4-Fluorofenil)etil)piridin-2-amina generalmente implica la reacción de 4-fluoroacetofenona con 2-aminopiridina en condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio o el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO). La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la síntesis asistida por microondas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Estos métodos permiten un mejor control de las condiciones de reacción y pueden reducir el tiempo total de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(1-(4-Fluorofenil)etil)piridin-2-amina puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Hidruro de sodio en DMF para la sustitución nucleofílica.

Principales productos

Oxidación: Los principales productos pueden incluir derivados oxidados del anillo de piridina.

Reducción: Formas reducidas del compuesto, como derivados de amina.

Sustitución: Productos sustituidos donde el átomo de flúor es reemplazado por otros nucleófilos.

Aplicaciones Científicas De Investigación

N-(1-(4-Fluorofenil)etil)piridin-2-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de materiales avanzados con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de N-(1-(4-Fluorofenil)etil)piridin-2-amina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Compuestos similares

- N-(1-(4-Clorofenil)etil)piridin-2-amina

- N-(1-(4-Bromofenil)etil)piridin-2-amina

- N-(1-(4-Metilfenil)etil)piridin-2-amina

Singularidad

N-(1-(4-Fluorofenil)etil)piridin-2-amina es única debido a la presencia del átomo de flúor, que puede influir significativamente en sus propiedades químicas y biológicas. Los átomos de flúor pueden mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

This compound has the molecular formula C13H13FN2 and a molecular weight of approximately 220.25 g/mol. The presence of a fluorine atom in its structure enhances its stability and lipophilicity, which are crucial for interaction with biological targets .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the biological context:

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, such as neuronal nitric oxide synthase (nNOS), which is relevant in neurodegenerative diseases .

- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation, potentially through mechanisms similar to tubulin inhibitors that disrupt microtubule dynamics .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| SGC-7901 | 0.36 - 0.86 |

| A549 (lung cancer) | TBD |

| MCF7 (breast cancer) | TBD |

These values indicate that the compound can effectively inhibit cell growth at low concentrations, suggesting a strong potential for development as an anticancer agent .

Enzyme Inhibition

The compound's selectivity for nNOS over other nitric oxide synthase isoforms was highlighted in studies where it exhibited a Ki value of 26 nM against human nNOS, showcasing its potential therapeutic application in neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neurodegenerative Disease Models : Research indicated that compounds similar to this compound could selectively inhibit nNOS, leading to reduced neuroinflammation in animal models .

- Cancer Cell Proliferation : In experiments with human cancer cell lines, the compound was shown to induce G2/M phase arrest, indicating a disruption in the cell cycle that could lead to apoptosis .

- Antimicrobial Studies : Initial evaluations suggested that this compound might have antibacterial properties against both Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)pyridin-2-amine | No | Moderate anticancer activity |

| N-(1-(4-bromophenyl)ethyl)pyridin-2-amine | No | Low enzyme inhibition |

| N-(1-(4-methylphenyl)ethyl)pyridin-2-amine | No | Weak antimicrobial properties |

The fluorine substitution appears to enhance both stability and biological activity compared to non-fluorinated analogs .

Propiedades

Fórmula molecular |

C13H13FN2 |

|---|---|

Peso molecular |

216.25 g/mol |

Nombre IUPAC |

N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine |

InChI |

InChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16) |

Clave InChI |

WVXUNMOAQBGMEW-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)F)NC2=CC=CC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.